4-Methoxy-2-(piperazin-1-YL)pyrimidine hydrochloride
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Overview
Description
4-Methoxy-2-(piperazin-1-YL)pyrimidine hydrochloride is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are six-membered heterocyclic organic compounds containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(piperazin-1-YL)pyrimidine hydrochloride typically involves the reaction of 4-methoxypyrimidine with piperazine in the presence of a suitable solvent and catalyst. The reaction conditions may vary, but common solvents include ethanol or acetonitrile, and catalysts such as triethylamine or potassium carbonate are often used. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production processes.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-(piperazin-1-YL)pyrimidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or iodine (I2).
Major Products Formed
Oxidation: Formation of 4-hydroxy-2-(1-piperazinyl)pyrimidine.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of halogenated or alkylated pyrimidine derivatives.
Scientific Research Applications
4-Methoxy-2-(piperazin-1-YL)pyrimidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-(piperazin-1-YL)pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(1-Piperazinyl)-4,6-dichloropyrimidine: Known for its antimicrobial activity.
4-Chloro-5-{4-[2-(2-methoxyphenoxy)-ethyl]-1-piperazinyl}-3(2H)-pyridazinone: Exhibits α1 antagonist activity.
3-(Piperazin-1-yl)-1,2-benzothiazole: Used as an antipsychotic drug.
Uniqueness
4-Methoxy-2-(piperazin-1-YL)pyrimidine hydrochloride is unique due to its methoxy group, which can undergo various chemical modifications, making it a versatile compound for synthetic and medicinal chemistry
Properties
Molecular Formula |
C9H15ClN4O |
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Molecular Weight |
230.69 g/mol |
IUPAC Name |
4-methoxy-2-piperazin-1-ylpyrimidine;hydrochloride |
InChI |
InChI=1S/C9H14N4O.ClH/c1-14-8-2-3-11-9(12-8)13-6-4-10-5-7-13;/h2-3,10H,4-7H2,1H3;1H |
InChI Key |
MRMNURXLOQUKRP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCNCC2.Cl |
Origin of Product |
United States |
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